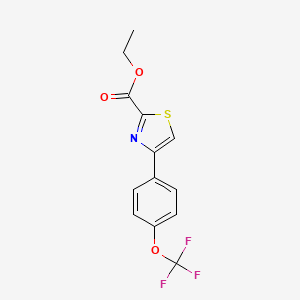

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Description

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to the thiazole ring. The ethyl ester group is attached to the carboxylate moiety of the thiazole ring.

Properties

IUPAC Name |

ethyl 4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3S/c1-2-19-12(18)11-17-10(7-21-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTLRQVDRSIQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Chemical Reactions Analysis

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Materials Science: The compound’s ability to form stable complexes with metals has been explored for applications in catalysis and materials synthesis.

Biological Studies: The compound has been used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or DNA replication . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group. The presence of the trifluoromethyl group can influence the compound’s reactivity and biological activity.

4-(4-Bromophenyl)thiazole-2-carboxylate: This compound contains a bromine atom instead of a trifluoromethoxy group.

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate stands out due to the unique electronic and steric effects imparted by the trifluoromethoxy group, which can enhance its biological activity and chemical reactivity .

Biological Activity

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which enhances its electronic properties and biological activity. The molecular formula is C12H10F3N O2S, and its CAS number is 886366-51-4.

The mechanism of action of Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate involves interactions with various biological targets:

- Antimicrobial Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication, leading to bactericidal effects.

- Antitumor Activity : Studies suggest that it can induce apoptosis in cancer cells by interacting with proteins involved in cell survival pathways, such as Bcl-2 .

- Enzyme Inhibition : It has been used as a probe in enzyme studies, particularly in understanding protein-ligand interactions and enzyme mechanisms.

Biological Activity Data

The biological activity of Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate has been evaluated in various studies. Below is a summary table highlighting its activity against different biological targets:

| Biological Activity | Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | 1.61 ± 1.92 | |

| Antitumor | Cytotoxicity Assay | < 4 | |

| Antiviral | Viral Replication Inhibition | >50% at 50 µM |

Case Study 1: Antitumor Activity

In a study examining various thiazole derivatives, Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate demonstrated significant cytotoxic effects against cancer cell lines such as Jurkat and HT29. Its IC50 values were comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of thiazole derivatives showed that this compound effectively inhibited the growth of several bacterial strains. The mechanism was linked to the inhibition of key metabolic pathways essential for bacterial survival.

Comparative Analysis

When compared to other thiazole derivatives, Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate exhibits unique properties due to the trifluoromethoxy group. This structural feature enhances its reactivity and biological activity compared to compounds with simpler substituents.

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate | Structure | Antimicrobial, Antitumor |

| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | Structure | Lower activity due to less electron-withdrawing effect |

| 4-(4-Bromophenyl)thiazole-2-carboxylate | Structure | Moderate activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.